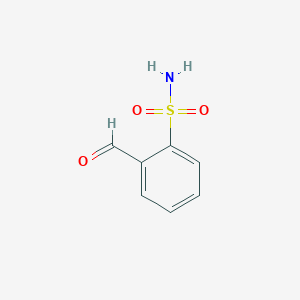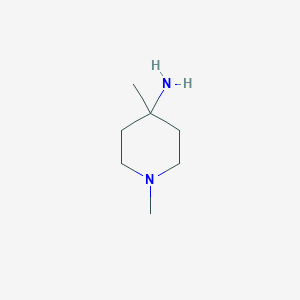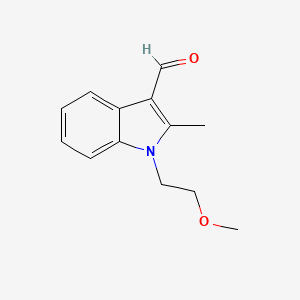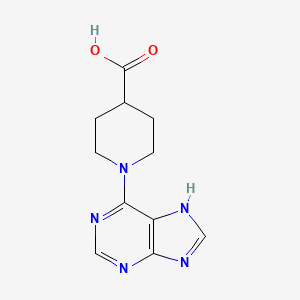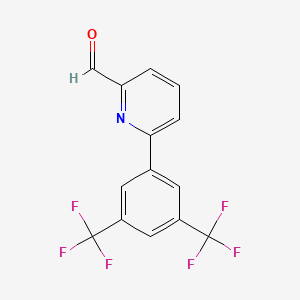
6-(3,5-三(三氟甲基)苯基)吡啶甲醛
描述
6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde is a chemical compound with the molecular formula C14H7F6NO and a molecular weight of 319.20 . It is used for research purposes and is not intended for food, drug, or household use .
Molecular Structure Analysis
The molecular structure of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde is represented by the SMILES string: C1=CC(=NC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O . This indicates that the compound contains a picolinaldehyde group (a pyridine ring with an aldehyde substituent) and a 3,5-Bis(trifluoromethyl)phenyl group (a phenyl ring with two trifluoromethyl groups at the 3 and 5 positions).科学研究应用
聚合物的合成和表征
研究已广泛调查了利用6-(3,5-三(三氟甲基)苯基)吡啶甲醛衍生物合成新型聚合物,特别是在开发具有出色热稳定性、溶解性和介电性能的聚酰亚胺方面。Myung等人的研究。(2002, 2004)重点介绍了使用衍生自6-(3,5-三(三氟甲基)苯基)吡啶甲醛的新型二酐单体的聚酰亚胺的合成,展示了其优异的热稳定性和低介电常数,使其适用于电子应用(Myung等人,2002年); (Myung等人,2004年)。
发光材料
该化合物的衍生物还已在发光材料的合成中找到应用,特别是在为有机发光二极管(OLED)开发铱(III)配合物方面。Tokito等人的研究。(2003)等人已证明了在制造高效率磷光OLED中使用这些配合物,展示了6-(3,5-三(三氟甲基)苯基)吡啶甲醛衍生物在增强OLED中发光层的性能方面的潜力(Tokito等人,2003年)。
催化
此外,6-(3,5-三(三氟甲基)苯基)吡啶甲醛的衍生物已被探索作为各种化学反应中的催化剂。例如,ten Brink等人报道的衍生自该化合物的二硒化物用于过氧化氢的Baeyer-Villiger氧化反应,强调了这些衍生物在促进环境友好的化学转化中的催化能力(ten Brink等人,2001年)。
安全和危害
The safety data sheet for 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde suggests that it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It also advises to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
属性
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)9-4-8(5-10(6-9)14(18,19)20)12-3-1-2-11(7-22)21-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGFTCBQIVKNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



